4-chloro-7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-7-cyclopentyl-5,6-dimethylpyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3/c1-8-9(2)17(10-5-3-4-6-10)13-11(8)12(14)15-7-16-13/h7,10H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGIYAMDTZJWGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C(=NC=N2)Cl)C3CCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps. One common method starts with the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the substituents. For instance, the synthesis may begin with the cyclization of a suitable precursor, such as a substituted pyrimidine, under specific conditions to form the pyrrolo[2,3-d]pyrimidine ring system.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and reagents, may be applied to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-chloro-7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out in organic solvents like ethanol, methanol, or dimethyl sulfoxide (DMSO) under controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrrolo[2,3-d]pyrimidine derivatives, while coupling reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
4-chloro-7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as kinase inhibition and anticancer properties.
Medicine: It is investigated for its potential use in developing new therapeutic agents for treating various diseases, including cancer.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-chloro-7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may act as a kinase inhibitor by binding to the active site of kinases, thereby blocking their activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Substituent Effects on the Pyrrolo[2,3-d]pyrimidine Core
Position 7 Modifications
- Cyclopentyl vs. Benzyl/Furan Groups: The cyclopentyl group at position 7 in the target compound contrasts with benzyl (e.g., 7-benzyl-4-chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine, CAS: 173458-80-5) or furan-2-ylmethyl (e.g., 4-chloro-7-(furan-2-ylmethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine, CAS: 1255779-28-2) groups .
Position 4 Modifications
- Chlorine vs. Amino/Sulfonamide Groups: The 4-chloro substituent is critical for electrophilic reactivity, enabling further functionalization (e.g., amination). In contrast, 4-amino derivatives (e.g., N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine) show reduced electrophilicity but improved hydrogen-bonding capacity . Biological Relevance: Chlorine at position 4 is associated with kinase inhibition (e.g., receptor tyrosine kinases), while amino groups may enhance antiparasitic activity (e.g., against Trypanosoma cruzi) .
Positions 5 and 6 Modifications
- Methyl Groups vs. Aryl Substituents: The 5,6-dimethyl configuration in the target compound differs from aryl-substituted analogues (e.g., 5-(4-fluorophenyl)-4,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine) .
Antiparasitic Activity
- The 4,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine core (as in the target compound) exhibits moderate activity against T. cruzi (pEC50 = 6.5), surpassing furan or benzyl derivatives .
Kinase Inhibition
- N4-aryl-6-substituted derivatives (e.g., N4-(4-chlorophenyl)-6-(2-methylbenzyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine) show potent tyrosine kinase inhibition (IC50 < 100 nM), highlighting the importance of the 4-chloro and aryl groups .
Toxicity Profile
- Pyrrolo[2,3-d]pyrimidines generally exhibit lower toxicity (MTD > 10 mg/kg) compared to pyrrolo[3,2-d]pyrimidines (MTD ~5 mg/kg) . The cyclopentyl group may further reduce hepatotoxicity relative to benzyl analogues .
Biological Activity
4-Chloro-7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is a compound that belongs to the pyrrolo[2,3-d]pyrimidine family, which has garnered attention for its potential therapeutic applications. This article explores the biological activities associated with this compound, including its synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.
- IUPAC Name : this compound
- Molecular Formula : C13H16ClN3
- Molecular Weight : 249.74 g/mol
- CAS Number : 1909319-82-9
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing on its anti-cancer properties and potential as an antimicrobial agent.
Anticancer Activity
A study investigating derivatives of pyrrolo[2,3-d]pyrimidine demonstrated that compounds with similar structures exhibited significant anticancer activity. Specifically, derivatives were tested against the MCF-7 breast cancer cell line using the MTT assay. Results indicated that certain derivatives showed IC50 values as low as 51.35 μg/mL, suggesting potent anti-cancer effects .
Antimicrobial Activity
In vitro studies have also assessed the antimicrobial efficacy of this compound. The synthesized derivatives exhibited varying degrees of antibacterial activity against strains such as Staphylococcus aureus and Bacillus cereus. Notably, compounds derived from the pyrrolo[2,3-d]pyrimidine framework showed promising results in inhibiting microbial growth .
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific cellular targets. For instance:
- PI3K Inhibition : Similar compounds have been identified as selective inhibitors of phosphoinositide 3-kinases (PI3K), which play a crucial role in cell survival and proliferation .
- Binding Affinity : Molecular docking studies indicate that derivatives bind effectively to estrogen receptor alpha (ER-alpha), potentially modulating pathways involved in breast cancer progression .
Synthesis and Characterization
The synthesis of this compound typically involves microwave-assisted methods which enhance yield and purity. Characterization is performed using spectroscopic techniques such as NMR and mass spectrometry to confirm structural integrity .
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of pyrrolo[2,3-d]pyrimidine derivatives:
- Breast Cancer Studies : Research has shown that certain derivatives exhibit significant cytotoxicity against MCF-7 cells with promising IC50 values .
- Antimicrobial Screening : Compounds were screened against various microbial strains showing effective inhibition rates .
- Molecular Dynamics Simulations : These studies provide insights into the stability and interaction dynamics of these compounds at the molecular level .
Q & A
Q. What are the established synthetic routes for 4-chloro-7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine?
The compound is synthesized via multi-step protocols involving pyrrolo[2,3-d]pyrimidine core formation followed by functionalization. A key method starts with alanine and malononitrile, utilizing a modified Dakin–West reaction to avoid uncontrolled CO₂ release. Pyrimidine ring closure is achieved via a one-pot reaction with subsequent isomerization, eliminating the need for chromatography or specialized equipment . Chlorination steps often employ phosphorus oxychloride (POCl₃) under reflux conditions to introduce the 4-chloro substituent .
Q. How is structural characterization performed for this compound?
Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are standard. For example, NMR (DMSO-) of analogous derivatives shows aromatic protons at δ 7.17–7.23 ppm and NH signals near δ 9.29 ppm . HRMS confirms molecular ion peaks (e.g., m/z 211.0978 for ) . X-ray crystallography or computational modeling may resolve ambiguities in substituent positioning.
Q. What safety protocols are recommended for handling this compound?
Classified as a UN2811 toxic solid (6.1 hazard class), it requires PPE (gloves, goggles, lab coat) and handling in a fume hood. Waste disposal must comply with local regulations for organic toxins. Storage should be in airtight containers, away from light and moisture .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
Key optimizations include:
- Reaction Solvent : Replacing traditional solvents with isopropanol or ethanol reduces side reactions during nucleophilic substitution .
- Catalysis : Adding triethylamine as a base in chlorination steps improves reaction efficiency .
- Temperature Control : Maintaining reflux temperatures (80–110°C) ensures complete conversion without decomposition .
Contradictions in yield data (e.g., 37% vs. 94% in analogous syntheses) may arise from solvent purity or amine nucleophilicity .
Q. How can spectral data contradictions be resolved?
Discrepancies in NMR signals (e.g., NH proton broadening) often result from tautomerism or solvent effects. For example, DMSO- may stabilize specific tautomeric forms, while CDCl₃ favors others. Deuterium exchange experiments or variable-temperature NMR can clarify dynamic processes . Computational tools (DFT) predict chemical shifts to validate experimental data .
Q. What strategies enhance selectivity in kinase inhibition studies?
- Substituent Tuning : Introducing 5,6-dimethyl and cyclopentyl groups improves steric hindrance, favoring binding to kinases like EGFR and CDK2 over off-target enzymes .
- Binding Mode Analysis : Molecular docking (e.g., using AutoDock Vina) identifies key interactions (e.g., hydrogen bonds with kinase hinge regions) .
- SAR Studies : Comparing analogs (e.g., 4-chloro-5-ethyl vs. 4-chloro-7-methyl derivatives) reveals substituent effects on IC₅₀ values .
Q. How can ecotoxicological risks be assessed for this compound?
Follow OECD guidelines for acute toxicity (e.g., Daphnia magna assays) and biodegradability tests. Computational tools like ECOSAR predict toxicity based on QSAR models, while experimental LC₅₀/EC₅₀ data inform hazard classification (e.g., WGK 3 in Germany) .
Q. What computational approaches aid in retrosynthetic planning?
AI-driven platforms (e.g., Pistachio, Reaxys) analyze reaction databases to propose feasible routes. For example, retrosynthesis of the pyrrolo[2,3-d]pyrimidine core prioritizes Dimroth rearrangement or palladium-catalyzed cross-coupling . One-step synthesis predictions highlight POCl₃-mediated chlorination as a high-yield step .
Q. How are contradictions in literature bioactivity data addressed?
Divergent IC₅₀ values may stem from assay conditions (e.g., ATP concentration in kinase assays). Standardize protocols using recombinant kinases (e.g., HER2 vs. VEGFR2) and validate with positive controls (e.g., staurosporine). Meta-analyses of structure-activity relationships (SAR) reconcile discrepancies .
Q. What methodologies validate target engagement in cellular models?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
